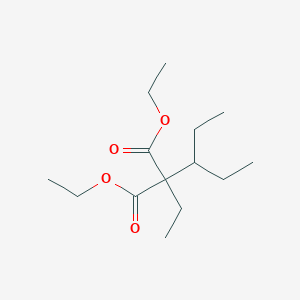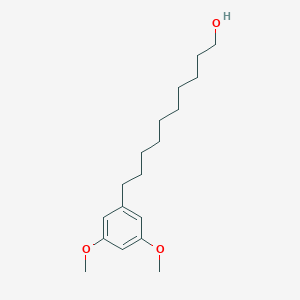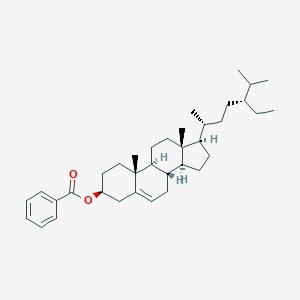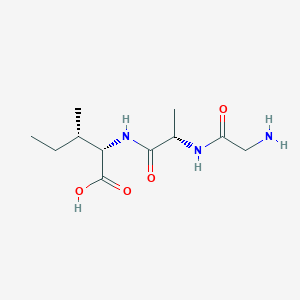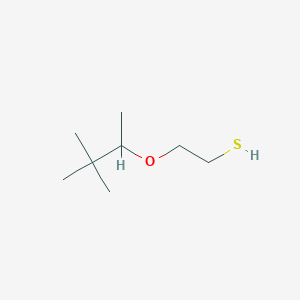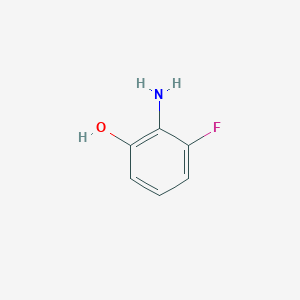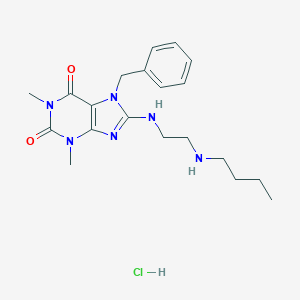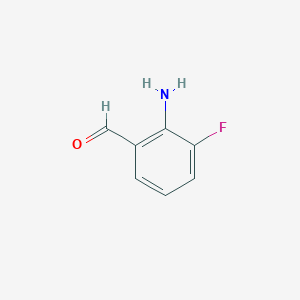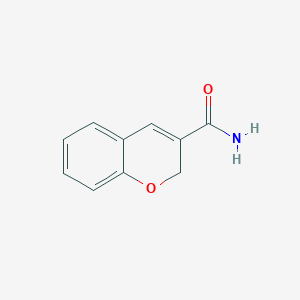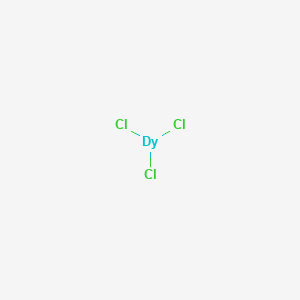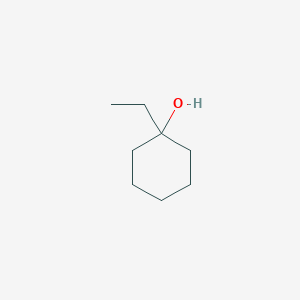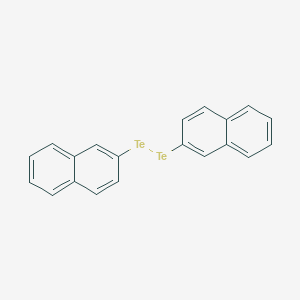
2-Naphthyl ditelluride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthyl ditelluride is a chemical compound that is widely used in scientific research. It is a member of the tellurium family of elements and is known for its unique properties.
Mechanism Of Action
The mechanism of action of 2-Naphthyl ditelluride is not fully understood. It is believed to act as a reducing agent, donating electrons to other molecules and facilitating chemical reactions. It may also interact with proteins and other biomolecules in ways that are not yet fully understood.
Biochemical And Physiological Effects
Studies have shown that 2-Naphthyl ditelluride can have a range of biochemical and physiological effects. It has been shown to have antioxidant properties, protecting cells from oxidative damage. It has also been shown to have anti-inflammatory effects, reducing inflammation in various tissues. In addition, 2-Naphthyl ditelluride has been shown to have antitumor activity, inhibiting the growth of cancer cells.
Advantages And Limitations For Lab Experiments
One advantage of using 2-Naphthyl ditelluride in lab experiments is its high reactivity, which allows for efficient and selective chemical reactions. However, its sensitivity to air and moisture can make it difficult to handle and store. In addition, its potential toxicity and lack of complete understanding of its mechanism of action require careful handling and further research.
Future Directions
There are many potential future directions for research on 2-Naphthyl ditelluride. One area of interest is its potential as a therapeutic agent for various diseases, including cancer and inflammation-related disorders. Other potential areas of research include the development of new synthetic methods using 2-Naphthyl ditelluride, as well as further studies on its mechanism of action and potential toxicity.
Synthesis Methods
The synthesis of 2-Naphthyl ditelluride involves the reaction of 2-naphthol with tellurium powder in the presence of a reducing agent. The reaction is typically carried out in a solvent such as toluene or chloroform and requires careful control of temperature and reaction time. The resulting product is a yellow-orange powder that is highly reactive and sensitive to air and moisture.
Scientific Research Applications
2-Naphthyl ditelluride has a wide range of scientific research applications. It is commonly used as a reagent in organic synthesis, particularly in the synthesis of organic tellurides. It is also used as a catalyst in various chemical reactions, including the oxidation of alcohols and the reduction of ketones. In addition, 2-Naphthyl ditelluride has been used in studies of the effects of tellurium on biological systems.
properties
CAS RN |
1666-12-2 |
|---|---|
Product Name |
2-Naphthyl ditelluride |
Molecular Formula |
C20H14Te2 |
Molecular Weight |
509.5 g/mol |
IUPAC Name |
2-(naphthalen-2-ylditellanyl)naphthalene |
InChI |
InChI=1S/C20H14Te2/c1-3-7-17-13-19(11-9-15(17)5-1)21-22-20-12-10-16-6-2-4-8-18(16)14-20/h1-14H |
InChI Key |
NGUCHGSZGOURSO-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)[Te][Te]C3=CC4=CC=CC=C4C=C3 |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)[Te][Te]C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]-2-fluoroethanone](/img/structure/B155938.png)

![1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one dihydrochloride](/img/structure/B155941.png)
